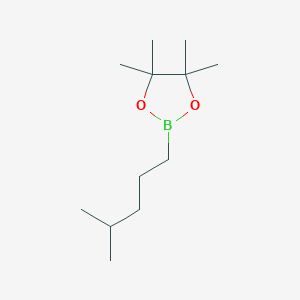![molecular formula C9H15N3 B13466105 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine CAS No. 1248731-71-6](/img/structure/B13466105.png)
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is a compound that features a cyclobutanamine moiety linked to a 1-methyl-1H-imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-imidazole with cyclobutanamine under specific conditions. The reaction typically requires a catalyst and may involve steps such as alkylation or amination to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanone, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole. These compounds share structural similarities but differ in their chemical and biological properties .
Uniqueness
N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine is unique due to the presence of both the cyclobutanamine and imidazole moieties, which confer distinct reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
1248731-71-6 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N-[(1-methylimidazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C9H15N3/c1-12-6-5-10-9(12)7-11-8-3-2-4-8/h5-6,8,11H,2-4,7H2,1H3 |
Clave InChI |
KCLRYVHEQBFJIM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CNC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]nonanamide](/img/structure/B13466045.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B13466050.png)


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)
![{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13466080.png)

![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)

![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)

